6-Hydroxyquinoline-7-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
6-hydroxyquinoline-7-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-4-6-2-1-3-11-8(6)5-7(9)10(13)14/h1-5,12H,(H,13,14) |
InChI Key |
HNMKKZPSNCDTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Approaches to the Synthesis of 6-Hydroxyquinoline-7-carboxylic Acid
The construction of the this compound framework can be approached through various classical and modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns.
Development of Efficient and Scalable Synthetic Strategies
While specific scalable syntheses for this compound are not extensively detailed in publicly available literature, established methods for quinoline (B57606) synthesis can be adapted. The Gould-Jacobs reaction, for instance, provides a versatile route to 4-hydroxyquinolines, which can be subsequently modified. mdpi.comnih.govnih.gov This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. mdpi.comnih.gov For the synthesis of the target molecule, a suitably substituted aniline, such as 4-amino-2-hydroxybenzoic acid, would be a logical starting material.
A patent for a related isomer, 7-hydroxyquinoline-4-carboxylic acid, describes a multi-step synthesis starting from 6-bromoisatin (B21408) and pyruvic acid, highlighting a potential strategy that could be adapted. google.com This process involves the initial formation of a bromo-substituted quinoline dicarboxylic acid, followed by a series of transformations including decarboxylation, esterification, amination, diazotization, and final hydrolysis to yield the desired hydroxyquinoline carboxylic acid. google.com Such a route, while multi-step, offers the advantage of building the substitution pattern in a controlled manner and has been described as having potential for large-scale production. google.com
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating quinoline-forming reactions, often leading to improved yields and shorter reaction times, which is a key consideration for developing efficient and scalable processes. nih.gov
Exploration of Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity: The control of substituent placement on the quinoline ring is a critical aspect of the synthesis. In classical methods like the Combes synthesis, which condenses an aniline with a β-diketone, the regioselectivity of the cyclization is influenced by both steric and electronic effects of the substituents on both the aniline and the diketone. For instance, the use of methoxy-substituted anilines can direct the formation of specific regioisomers. google.com This highlights the importance of precursor design in directing the outcome of the reaction.
When considering a starting material like 4-amino-2-hydroxybenzoic acid for a Skraup or Doebner-von Miller type reaction with an α,β-unsaturated carbonyl compound, the electronic nature of the hydroxyl and carboxyl groups will influence the position of cyclization. The electron-donating hydroxyl group and the electron-withdrawing carboxyl group will exert opposing effects on the aromatic ring's nucleophilicity, making the prediction and control of regioselectivity a significant synthetic challenge.
Stereoselectivity: The core structure of this compound is achiral. However, the introduction of chiral centers can be achieved through various synthetic strategies, leading to enantiomerically pure or enriched derivatives. One approach involves the use of chiral starting materials or auxiliaries. For example, the diastereoselective synthesis of a related (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization, where stereoselectivity was induced by a chiral amino alcohol derivative. mdpi.comnih.gov This demonstrates the feasibility of employing chiral pool starting materials or chiral catalysts to control the stereochemistry of quinoline derivatives. The synthesis of chiral ligands, such as 6,6'-dihydroxy-5,5'-biquinoline (BIQOL), and their application in asymmetric synthesis, further underscores the potential for developing stereoselective methods for quinoline-based compounds.
Derivatization and Analog Synthesis of this compound
The modification of the this compound scaffold is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. Derivatization can be targeted at the hydroxyl group, the carboxylic acid moiety, or the quinoline ring itself.
Synthetic Routes to Substituted this compound Derivatives
The functional groups of this compound provide convenient handles for derivatization. The carboxylic acid can be converted to a variety of functional groups, including esters, amides, and other carboxylic acid derivatives. For instance, the synthesis of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives involved the initial preparation of an ethyl ester, followed by alkylation and subsequent hydrolysis to the final carboxylic acid. This highlights a common strategy for functionalizing the carboxylic acid group.
The hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. Furthermore, the quinoline ring can undergo electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be carefully considered. The synthesis of various substituted 8-hydroxyquinolines demonstrates the feasibility of introducing additional functional groups onto the quinoline core. nih.gov For example, 8-hydroxyquinoline (B1678124) can be functionalized at various positions through reactions like chlorination and the introduction of sulfonate esters. nih.gov
A general approach for creating substituted derivatives involves synthesizing the core scaffold with the desired substituents already in place on the aniline precursor, as demonstrated in the synthesis of various aza analogues of 3-aryl-4-hydroxyquinolin-2(1H)-ones.
Functional Group Modifications and Analog Libraries
The creation of analog libraries is a powerful tool in drug discovery and materials science. Starting from the this compound core, combinatorial chemistry approaches can be employed to generate a diverse set of analogs. nih.govresearchgate.netnih.gov
The carboxylic acid functionality is particularly amenable to the construction of amide libraries by coupling with a diverse set of amines. researchgate.net Similarly, the hydroxyl group can be diversified by reacting it with a library of alkylating or acylating agents.
The concept of "scaffold-ranking libraries" can be applied, where a core structure like this compound is systematically functionalized with a variety of building blocks to explore a wide chemical space. nih.gov Positional scanning libraries can then be used to identify the most effective functional groups at each position of modification. nih.gov
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms underlying the synthesis of quinolines is fundamental to optimizing reaction conditions and controlling selectivity. The classical quinoline syntheses have been the subject of mechanistic studies, providing insights into the key steps of these transformations.
The Skraup-Doebner-von Miller reaction , which utilizes α,β-unsaturated carbonyl compounds, is believed to proceed through a conjugate addition of the aniline to the unsaturated system. mdpi.comnih.govbldpharm.comresearchgate.net Mechanistic studies using isotopically labeled ketones have suggested a fragmentation-recombination pathway, where the initial adduct fragments into an imine and a ketone, which then recombine to form the quinoline product. nih.govbldpharm.comresearchgate.net The reaction is typically catalyzed by strong acids. mdpi.com
The Gould-Jacobs reaction begins with the nucleophilic attack of the aniline on the ethoxymethylenemalonate, followed by the loss of ethanol (B145695) to form an anilidomethylenemalonate intermediate. mdpi.com This intermediate then undergoes a thermal, 6-electron cyclization to form the 4-hydroxyquinoline (B1666331) ring system. mdpi.com
Mechanistic studies on the reaction of acrolein, a common reactant in Skraup-type syntheses, with ammonia (B1221849) have shown the formation of a propylene (B89431) imine intermediate. nih.gov Understanding the formation and subsequent reactions of such intermediates is crucial for predicting and controlling the outcome of these complex cyclization reactions.
Spectroscopic Characterization and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in both solution and solid states. For 6-Hydroxyquinoline-7-carboxylic acid, ¹³C and ¹⁵N NMR, in particular, offer a window into the carbon skeleton and the electronic environment of the nitrogen heteroatom, respectively.
The ¹³C NMR spectrum of this compound provides specific chemical shifts for each carbon atom in the molecule, reflecting its local electronic environment. While a directly published spectrum for this specific isomer is not widely available, the expected chemical shifts can be predicted based on the analysis of closely related compounds such as 6-hydroxyquinoline (B46185) and other quinoline (B57606) carboxylic acids.
The spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms of the quinoline ring system and the carboxylic acid group. The carbon of the carboxylic acid (C-7') is anticipated to resonate at the lowest field (highest ppm value), typically in the range of 165-180 ppm, due to the strong deshielding effect of the two oxygen atoms. The carbons of the heterocyclic and benzene (B151609) rings will appear at chemical shifts influenced by the electron-donating hydroxyl group (-OH) and the electron-withdrawing carboxylic acid group (-COOH), as well as the nitrogen atom. The carbon atom C-6, bonded to the hydroxyl group, is expected to be significantly shielded compared to its position in unsubstituted quinoline. Conversely, C-7, attached to the carboxylic acid group, will be deshielded.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| C2 | ~150-155 | Influenced by adjacent nitrogen. |
| C3 | ~122-127 | Standard aromatic C-H. |
| C4 | ~136-141 | Alpha to the ring junction. |
| C4a | ~128-133 | Bridgehead carbon. |
| C5 | ~115-120 | Ortho to the hydroxyl group. |
| C6 | ~155-160 | Attached to the hydroxyl group (deshielded). |
| C7 | ~125-130 | Attached to the carboxylic acid group (deshielded). |
| C8 | ~105-110 | Para to the hydroxyl group. |
| C8a | ~145-150 | Bridgehead carbon adjacent to nitrogen. |
Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly sensitive tool for probing the electronic state of nitrogen atoms within a molecule. researchgate.net For this compound, the ¹⁵N chemical shift provides insight into the hybridization and the degree of electron density on the quinoline nitrogen. The chemical shift of the nitrogen atom in the quinoline ring is influenced by factors such as protonation state, solvent, and the electronic effects of substituents. researchgate.netresearchgate.net
In a neutral solvent, the nitrogen in a quinoline ring typically exhibits a chemical shift that is indicative of its sp² hybridization and participation in the aromatic system. rsc.org The presence of the hydroxyl and carboxylic acid groups on the adjacent benzene ring will have a minor, long-range electronic influence on the nitrogen atom. However, a significant change in the ¹⁵N chemical shift is expected upon protonation. If the nitrogen atom becomes protonated (forming a quinolinium ion), a substantial upfield shift (to a less negative or more positive ppm value) is anticipated, reflecting the change in its electronic environment. researchgate.net This technique is particularly useful for determining the site of protonation in solution.
Hydroxyquinolines, including this compound, can exist in different tautomeric and zwitterionic forms, particularly in solution. The two primary forms are the enol (hydroxy) form and the keto (quinolone) form. Additionally, the molecule can exist as a zwitterion, where the phenolic proton has transferred to the basic quinoline nitrogen.
The equilibrium between these forms is sensitive to the solvent's polarity and pH. nih.gov
Enol Tautomer : This is the 6-hydroxyquinoline structure, which is generally favored in non-polar solvents.
Keto Tautomer : This form, 6-oxo-1,6-dihydroquinoline, is a potential tautomer where the hydrogen from the hydroxyl group has moved to the nitrogen atom, creating a quinolone-like structure. Studies on related hydroxyquinolines show that the keto-enol equilibrium can be influenced by substituents. nih.gov
Zwitterionic Form : This form arises from an intramolecular acid-base reaction where the acidic phenolic proton transfers to the basic nitrogen atom of the pyridine (B92270) ring, resulting in a positively charged nitrogen and a negatively charged oxygen. This form is more likely to be significant in polar, protic solvents and in the solid state, where it can be stabilized by intermolecular hydrogen bonding and crystal lattice forces.
NMR and UV-Vis spectroscopy are powerful tools to study these equilibria, as each form presents a distinct spectral signature. nih.gov For instance, the formation of the zwitterion would lead to significant changes in the chemical shifts of protons and carbons near the nitrogen and oxygen atoms.
Vibrational Spectroscopy
The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. Analysis of related molecules like 8-hydroxyquinoline (B1678124) provides a basis for these assignments. researchgate.net
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400-3200 (broad) | O-H stretch | Phenolic hydroxyl group |
| ~3000-2500 (broad) | O-H stretch | Carboxylic acid hydroxyl group |
| ~3100-3000 | C-H stretch | Aromatic rings |
| ~1700-1680 | C=O stretch | Carboxylic acid carbonyl |
| ~1620-1580 | C=N and C=C stretches | Quinoline ring system |
| ~1450-1350 | In-plane O-H bend | Phenolic hydroxyl/Carboxylic acid |
| ~1300-1200 | C-O stretch | Phenolic hydroxyl/Carboxylic acid |
The broadness of the O-H stretching bands is due to extensive intermolecular hydrogen bonding in the solid state, involving the hydroxyl and carboxylic acid groups.
Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds and symmetric stretching modes. The Raman spectrum of this compound would be dominated by signals from the aromatic quinoline core.
Strong Raman signals are expected for the symmetric breathing vibrations of the quinoline ring system, typically found in the 1600-1300 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aromatic rings would also be visible around 3000 cm⁻¹. It is worth noting that some quinoline derivatives can exhibit fluorescence, which may interfere with or obscure the Raman signal. nih.gov However, when obtainable, the Raman spectrum is invaluable for confirming the structure of the aromatic backbone.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, is instrumental in probing the electronic transitions and photophysical behavior of this compound.
The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands in the ultraviolet and visible regions, which are attributed to π → π* and n → π* electronic transitions within the quinoline ring system. The position and intensity of these bands are sensitive to the solvent environment.
In a study investigating novel Pfitzinger reactions, the UV-Vis spectrum of a derivative, 6-hydroxy-2-(4-methoxyphenyl)-4-phenylquinoline-7-carboxylic acid, was recorded in methanol. It exhibited absorption maxima (λmax) at 265 nm and 345 nm. These absorptions are characteristic of the electronic transitions within the quinoline chromophore.
Table 1: UV-Vis Absorption Data for a this compound Derivative
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Methanol | 265 | 345 |
This interactive table summarizes the UV-Vis absorption maxima observed for a derivative of this compound in methanol.
The photophysical properties of this compound and its derivatives, particularly their fluorescence characteristics, are of significant interest. Upon excitation at an appropriate wavelength, these compounds can emit light from their excited state, providing information about their electronic structure and dynamics.
Mass Spectrometry (MS) Techniques in Structural Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. For this compound (C₁₀H₇NO₃), the expected exact mass can be calculated and compared with the experimentally measured mass. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and thermally stable compounds. For the analysis of this compound by GC-MS, derivatization is often required to increase its volatility. The compound is separated from a mixture based on its retention time in the gas chromatograph and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a fingerprint for identification.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the analysis of this compound in complex mixtures. The compound is first separated by HPLC based on its polarity and affinity for the stationary phase. The eluent from the HPLC is then introduced into the mass spectrometer.
In the mass spectrometer, the compound is ionized, typically using electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. This precursor ion is then selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The specific transitions from the precursor ion to the product ions are monitored for quantification and confirmation.
A study on the metabolic fate of Afatinib, a drug used in cancer therapy, identified a metabolite (M17) that was tentatively assigned the structure of this compound. The identification was based on its LC-MS/MS fragmentation pattern. The deprotonated molecule [M-H]⁻ at m/z 188 was fragmented, and the resulting product ions were compared with those of a synthetic reference standard, confirming the structure.
Coordination Chemistry and Metal Ion Interactions
Ligand Properties of 6-Hydroxyquinoline-7-carboxylic Acid
Characterization of Chelating Ability and Complexation with Transition Metal Ions
This compound is recognized for its strong ability to chelate metal ions. tandfonline.comresearchgate.netnih.govyoutube.com This property arises from the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the quinoline (B57606) framework, allowing it to bind to metal ions. The deprotonation of these functional groups facilitates the formation of stable complexes with a variety of transition metal ions.
The interaction of this compound with metal ions often leads to the formation of colored solutions, a characteristic feature of many transition metal complexes. These complexes exhibit notable stability, a crucial factor for their potential applications in various chemical and biological systems. The strength of this binding is influenced by several factors, including the specific metal ion involved and the pH of the solution.
The chelating behavior of this compound is analogous to that of the well-studied 8-hydroxyquinoline (B1678124), which is known to form stable complexes with a wide range of metal ions. ptfarm.plscirp.org The presence of the carboxylic acid group in this compound, however, provides an additional coordination site and modulates the electronic properties of the ligand, influencing the stability and structure of the resulting metal complexes.
Determination of Denticity and Coordination Modes
This compound typically functions as a bidentate or tridentate ligand, meaning it can bind to a metal ion through two or three donor atoms simultaneously. The primary coordination sites are the nitrogen atom of the quinoline ring, the oxygen atom of the deprotonated hydroxyl group, and one or both oxygen atoms of the carboxylate group. uncw.edunih.gov
The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. This versatility in coordination allows for the formation of a diverse range of complex structures, from simple mononuclear complexes to intricate polynuclear assemblies. X-ray crystallography has been instrumental in determining the precise coordination geometries in the solid state, revealing how the ligand arranges itself around the central metal ion. uncw.edu
Chemical Speciation Studies of Metal Complexes in Aqueous Solutions
Understanding the chemical speciation of metal complexes in aqueous solutions is critical for predicting their behavior in biological and environmental systems. Speciation studies for complexes of this compound involve determining the different species present in solution at various pH values and concentrations of the metal and ligand.
Techniques such as potentiometric titration and spectrophotometry are employed to identify the stoichiometry and stability of the complexes formed. uncw.edumdpi.com These studies reveal the conditions under which different complex species, such as ML, ML₂, and various protonated or hydrolyzed forms, are predominant. The resulting speciation diagrams provide a comprehensive picture of the metal-ligand system's equilibrium.
Design and Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) Utilizing the Compound
The rigid structure and multiple coordination sites of this compound make it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). nih.govelixirpublishers.compolimi.itmdpi.com These materials consist of metal ions or clusters linked together by organic ligands, forming extended one-, two-, or three-dimensional networks. nih.govelixirpublishers.compolimi.itmdpi.com
The design of MOFs and CPs using this ligand allows for the creation of materials with tailored properties, such as porosity, stability, and functionality. researchgate.netrsc.orgescholarship.orgrsc.org The choice of the metal ion and the synthetic conditions, such as temperature and solvent, play a crucial role in determining the final structure and, consequently, the properties of the resulting framework. nih.gov These materials are of great interest for a wide range of applications, including gas storage, separation, catalysis, and sensing. nih.govresearchgate.netrsc.org
Electrochemical Behavior and Redox Mechanisms
Cyclic Voltammetry and Controlled Potential Electrolysis Studies
Cyclic voltammetry (CV) and controlled potential electrolysis (CPE) are powerful techniques to probe the electrochemical oxidation and reduction processes of molecules. For hydroxyquinoline carboxylic acids, studies in aprotic environments have been particularly revealing.
Research on isomers like 8-hydroxyquinoline-7-carboxylic acid has shown that the electrochemical oxidation is an irreversible process. In an aprotic solvent such as acetonitrile, these compounds typically exhibit a single, well-defined oxidation peak in their cyclic voltammograms. The process is diffusion-controlled, indicating that the rate of the reaction is governed by the transport of the molecule to the electrode surface.
The electrochemical oxidation of 6-hydroxyquinoline (B46185) (without the carboxylic acid group) has also been studied, showing a two-electron, irreversible process. This process leads to the formation of dimers and subsequently oligo/polymeric products. While the presence and position of the carboxylic acid group will influence the exact potential, the fundamental tendency to form dimers and polymers upon oxidation is a key characteristic of the hydroxyquinoline scaffold.
Table 1: Comparative Electrochemical Data for Hydroxyquinoline Derivatives
| Compound | Technique | Key Findings | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline-7-carboxylic acid | Cyclic Voltammetry (CV) | Irreversible oxidation peak in aprotic media. | |
| 8-Hydroxyquinoline-7-carboxylic acid | Controlled Potential Electrolysis (CPE) | Apparent transfer of ~0.7 electrons per molecule, suggesting a complex reaction mechanism. |
| 6-Hydroxyquinoline | Cyclic Voltammetry (CV) | Two-electron, irreversible oxidation leading to dimerization and polymerization. | |
In-situ Spectroelectrochemical Analysis (UV-Vis, IR)
In-situ spectroelectrochemistry combines electrochemical methods with spectroscopic techniques to identify intermediates and products formed at the electrode surface in real-time.
UV-Vis Spectroelectrochemistry: During the controlled potential electrolysis of hydroxyquinoline isomers, UV-Vis spectroscopy shows the disappearance of the absorption bands corresponding to the neutral starting molecule and the appearance of new bands at different wavelengths. For instance, the oxidation of 8-hydroxyquinoline-7-carboxylic acid leads to the formation of new absorption maxima, which can be attributed to the oxidized species. These spectral changes provide direct evidence of the transformation of the starting material into its oxidation products.
The spectroelectrochemical results for various isomers consistently show that the fundamental oxidation mechanism is not significantly altered by the presence of the carboxylic acid group on the benzene (B151609) ring of the quinoline (B57606) moiety.
Elucidation of Electron and Proton Transfer Mechanisms
The electrochemical oxidation of hydroxyquinolines is a classic example of a reaction involving coupled electron and proton transfers (CEPT). The specific mechanism can be complex and is often influenced by the solvent and the presence of proton acceptors or donors.
Initial Electron Transfer: One molecule of the hydroxyquinoline carboxylic acid is oxidized, losing an electron to form a radical cation.
Autodeprotonation: This highly acidic radical cation is then deprotonated by two molecules of the neutral starting compound. This step results in the formation of a neutral radical and two protonated starting molecules.
Further Oxidation and Dimerization: The neutral radical is easier to oxidize than the starting molecule and undergoes a second electron transfer, followed by dimerization or other follow-up reactions.
This mechanism, involving two electrons and three molecules of the starting material, explains the experimentally observed apparent transfer of ~0.7 electrons per molecule. The nitrogen atom on the quinoline ring acts as the proton acceptor site.
In the presence of a strong external proton acceptor, such as pyridine (B92270), the mechanism simplifies to an ECEC (Electron transfer, Chemical step, Electron transfer, Chemical step) process, involving the transfer of two electrons and two protons per molecule of the hydroxyquinoline derivative.
Studies on 7-hydroxyquinoline (B1418103) have also highlighted the importance of proton transfer pathways, showing how the presence of bases like formate (B1220265) can facilitate proton transport between the hydroxyl group and the quinoline nitrogen.
Correlation Between Molecular Structure and Redox Potentials
The redox potential of a molecule is a measure of its tendency to accept or donate electrons and is highly dependent on its chemical structure. For hydroxyquinoline derivatives, the positions of the hydroxyl and carboxylic acid groups, as well as other substituents, have a significant impact on their redox potentials.
The presence of an electron-donating hydroxyl group on the quinoline ring generally facilitates oxidation, leading to lower oxidation potentials. Conversely, electron-withdrawing groups tend to make oxidation more difficult, resulting in higher oxidation potentials.
Computational models, often used in conjunction with experimental data, help to predict how changes in molecular structure will affect redox properties. The correlation between the chemical structure and the resulting redox potentials is crucial for designing molecules with specific electrochemical properties for various applications.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of quinoline (B57606) derivatives. nih.gov These calculations provide a theoretical framework for understanding molecular geometry, stability, and electronic behavior.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-Hydroxyquinoline-7-carboxylic acid, a key structural feature is the carboxylic acid group, which can adopt different conformations. The two primary conformers are the syn and anti forms, defined by the dihedral angle of the O=C–O–H group.
Studies on related carboxylic acids have shown that the syn conformation is often stabilized by an intramolecular hydrogen bond between the carboxylic proton and a nearby acceptor atom. nih.gov In the case of this compound, this would involve a hydrogen bond between the carboxylic acid's hydroxyl group and the oxygen of the quinoline's hydroxyl group, or potentially the nitrogen atom of the quinoline ring, leading to the formation of a stable quasi-ring structure. mdpi.com The relative stability of these conformers can be influenced by the environment; while the syn form may be favored in the gas phase, the anti form might be more stable in aqueous solutions due to more effective intermolecular hydrogen bonding with solvent molecules. nih.gov
DFT calculations are employed to optimize the geometries of these potential conformers to identify the global minimum energy structure. nih.gov The process involves iterative calculations of forces on the atoms until they are negligible, ensuring no imaginary frequencies are detected in a subsequent vibrational frequency calculation, which confirms a true energy minimum. nih.gov
Table 1: Representative Optimized Geometrical Parameters for a Quinoline Carboxylic Acid Derivative (Illustrative) This table presents typical bond lengths and angles for a quinoline carboxylic acid structure optimized using DFT methods. Specific values for this compound would require a dedicated computational study.
| Parameter | Bond/Angle | Typical Value (Gas Phase) |
| Bond Lengths | C-C (aromatic) | 1.39 - 1.42 Å |
| C-N (aromatic) | 1.33 - 1.38 Å | |
| C-O (hydroxyl) | 1.36 Å | |
| C=O (carboxyl) | 1.21 Å | |
| C-O (carboxyl) | 1.35 Å | |
| O-H (carboxyl) | 0.97 Å | |
| Bond Angles | C-C-C (aromatic) | 118° - 121° |
| C-N-C (aromatic) | 117° - 119° | |
| O=C-O (carboxyl) | ~123° | |
| Dihedral Angle | O=C-O-H (syn) | ~0° |
Analysis of Electronic Structure, Electron Density Distribution, and Electrostatic Potential
The electronic properties of this compound are critical to understanding its reactivity and intermolecular interactions. Quantum chemical theories like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) are used to analyze the electron density distribution calculated via DFT. nih.govmdpi.com
The AIM theory defines atomic basins and analyzes the topology of the electron density (ρ). nih.gov This analysis identifies bond critical points (BCPs) between atoms, and the value of the electron density and its Laplacian at these points provides quantitative information about the nature and strength of chemical bonds, including weak non-covalent interactions like hydrogen bonds. nih.govmdpi.com For instance, a comparison of the electron density at the BCP of a covalent O-H bond versus a hydrogen bond (H•••O) can reveal the relative strength of the interaction. nih.gov
NBO analysis provides information on charge distribution by calculating partial atomic charges. nih.gov This helps in identifying electron-rich and electron-deficient sites within the molecule. An electrostatic potential (ESP) map visually represents this charge distribution. In this compound, negative potential (electron-rich regions) would be expected around the electronegative oxygen and nitrogen atoms, while positive potential (electron-poor regions) would be concentrated on the hydroxyl and carboxylic acid hydrogens. mdpi.com These maps are invaluable for predicting how the molecule will interact with other molecules, such as biological targets or reactants. mdpi.com
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com
A small HOMO-LUMO gap indicates that a molecule requires less energy to be excited, suggesting higher chemical reactivity. The spatial distribution of the HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For quinoline derivatives, computational studies use FMO analysis to support findings on their electrochemical properties and reactivity. mdpi.com For this compound, the HOMO is likely distributed over the electron-rich quinoline ring system and the hydroxyl group, while the LUMO may be localized more towards the carboxylic acid group and the heterocyclic ring.
Theoretical Prediction of Spectroscopic Properties
Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be compared with experimental data to confirm molecular structures. mdpi.com Methods such as DFT can be used to calculate NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis).
The vibrational frequencies corresponding to different functional groups (e.g., O-H stretch, C=O stretch) can be calculated and are often systematically scaled to correct for approximations in the theoretical model and to achieve better agreement with experimental IR spectra. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic transitions responsible for UV-Vis absorption bands. researchgate.net Such theoretical spectra aid in the interpretation of experimental results and can help assign specific spectral features to particular molecular motions or electronic excitations.
Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Hydroxyquinoline Derivative This table illustrates the typical correlation between calculated and observed spectroscopic values. Specific data for this compound is not provided in the search results.
| Spectroscopic Property | Functional Group | Calculated Value (Illustrative) | Experimental Value (Illustrative) |
| IR Frequency | ν(O-H) | ~3400 cm⁻¹ | 3344 cm⁻¹ mdpi.com |
| ν(C=O) | ~1700 cm⁻¹ | 1667 cm⁻¹ mdpi.com | |
| UV-Vis λmax | π → π* transition | ~345 nm | 350 nm mdpi.com |
| n → π* transition | ~420 nm | 429 nm mdpi.com |
Computational Modeling of Reaction Pathways and Selectivity in Synthesis
Theoretical models are instrumental in understanding the mechanisms and selectivity of chemical reactions. By calculating the energies of reactants, transition states, and products, computational chemistry can map out the most favorable reaction pathway. researchgate.net
For quinoline derivatives, computational studies have been used to explain the regioselectivity of electrophilic substitution reactions like formylation. mdpi.com The preference for substitution at a particular position (e.g., C5 versus C7) can be rationalized by analyzing the calculated electrostatic potentials and atomic charges of the quinoline ring. mdpi.com A higher negative charge or a greater difference in electrostatic potential on a C-H bond can indicate a site more susceptible to electrophilic attack. mdpi.com For the synthesis of this compound or its precursors, such models could predict the outcomes of various synthetic strategies and help optimize reaction conditions to favor the desired product.
Molecular Modeling for Ligand-Target Interactions in Biological Systems
Molecular modeling, particularly molecular docking, is a vital tool in drug discovery for predicting how a ligand interacts with the binding site of a biological target, such as an enzyme or receptor. Derivatives of the closely related 8-hydroxyquinoline-7-carboxylic acid have been identified as potent inhibitors of targets like Pim-1 kinase and metallo-β-lactamases. nih.govresearchgate.netresearchgate.net
Molecular docking simulations place the ligand (the inhibitor) into the three-dimensional structure of the protein's active site and calculate a score to estimate the binding affinity. These models can reveal the specific intermolecular interactions responsible for the ligand's inhibitory activity. For example, modeling studies have shown that the 8-hydroxyquinoline-7-carboxylic acid scaffold can form crucial hydrogen bonds with key amino acid residues, such as Asp186 and Lys67, within the ATP-binding pocket of Pim-1 kinase. nih.govresearchgate.net The hydroxyl group and the carboxylic acid moiety are often essential pharmacophores that participate in these critical binding interactions. nih.gov Such computational insights are fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. researchgate.net
Biological Activities and Mechanistic Research
Antimicrobial Activity Studies of 6-Hydroxyquinoline-7-carboxylic Acid
Direct studies on the antimicrobial activity of this compound are scarce. However, the 8-hydroxyquinoline (B1678124) (8HQ) scaffold, a close structural relative, is known for its wide range of pharmacological properties, including antimicrobial effects. nih.gov
The antimicrobial mechanisms of hydroxyquinoline derivatives are often attributed to their ability to chelate metal ions, which are crucial for the survival and enzymatic functions of microbes. This chelation can disrupt essential bacterial processes. Furthermore, some quinoline (B57606) derivatives have been implicated in the generation of reactive oxygen species (ROS), which can lead to oxidative stress and damage to microbial cells. While not directly demonstrated for this compound, these mechanisms are plausible given its structural features.
Anticancer Activity Research of this compound
The anticancer potential of this compound has not been directly investigated in available studies. However, numerous derivatives of 8-hydroxyquinoline have been explored for their anticancer activities, acting through various mechanisms. nih.gov The antiproliferative activity of these compounds is often linked to their ability to act as metal chelators. nih.gov For instance, quinazoline-based carboxylic acids, another class of related heterocyclic compounds, have shown broad cell growth inhibitory activity against various cancer cell lines. nih.gov
Research on related quinoline and quinolone derivatives suggests that these compounds can modulate cellular pathways and induce apoptosis (programmed cell death) in cancer cells. For example, certain quinoline-carboximide derivatives have been shown to induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3. researchgate.net Similarly, some quinoline-pyridine hybrids have demonstrated the ability to induce apoptosis and activate caspases 3/7 in cancer cell lines. tandfonline.com
Enzyme Inhibition Studies and Target Identification
While direct enzyme inhibition studies for this compound are not prevalent, research on its isomers highlights the potential of the hydroxyquinoline carboxylic acid scaffold to inhibit various enzymes.
The 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase, a serine/threonine kinase involved in the control of cell growth, differentiation, and apoptosis. nih.govresearchgate.net Molecular modeling suggests that this scaffold interacts with key residues within the ATP-binding pocket of the kinase. nih.govresearchgate.net A series of 2-styrylquinolines and quinoline-2-carboxamides containing the 8-hydroxy-quinoline-7-carboxylic acid moiety have been identified as potent inhibitors of Pim-1 kinase. nih.govresearchgate.net Furthermore, certain quinolone derivatives have also been synthesized and evaluated as Pim-1 kinase inhibitors, with some showing significant potency. nih.gov
Table 1: Pim-1 Kinase Inhibitory Activity of Related Quinolone Derivatives
| Compound Class | Most Potent IC₅₀ (µM) | Reference |
| 7-[(2-Carboxyethyl)amino]-1-substituted-6-fluoro-8-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid derivatives | 0.29 | nih.gov |
Note: This table presents data for related quinolone derivatives, not this compound itself.
Metallo-β-lactamases (MBLs) are enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. nih.gov There is a significant need for effective MBL inhibitors to combat antibiotic resistance. nih.govnih.gov While there are no specific studies on this compound as an MBL inhibitor, the general class of compounds with metal-chelating properties is of interest for this target. The inhibition mechanism often involves the chelation of the zinc ions essential for the catalytic activity of MBLs. researchgate.net Research into novel MBL inhibitors has explored various molecular scaffolds, but the potential of hydroxyquinoline carboxylic acids in this context remains an area for further investigation. rsc.org
Structure-Activity Relationship (SAR) Studies
Influence of Positional Isomerism and Functional Group Modifications on Biological Activity
The precise placement of functional groups on the quinoline ring is critical in determining the biological and pharmacological properties of the compound. This is evident when comparing derivatives of this compound with its more extensively studied isomer, 8-hydroxyquinoline-7-carboxylic acid.
Positional Isomerism:
The isomer 8-hydroxyquinoline-7-carboxylic acid has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase, a serine/threonine kinase involved in cell proliferation and apoptosis. nih.govresearchgate.net Molecular modeling suggests that the 8-hydroxy and 7-carboxylic acid groups of this isomer can form key interactions with amino acid residues like Lys67 and Asp186 within the ATP-binding pocket of the enzyme. nih.govresearchgate.net This specific orientation allows for a hydrogen-bonding network that is essential for its inhibitory activity. The change in the position of the hydroxyl group from C8 to C6, as in this compound, would significantly alter the geometry of these interactions, likely leading to a different or diminished biological activity profile for this specific target.
Studies on other quinoline derivatives further underscore the importance of substituent positioning. For instance, in a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids, the nature and position of the substituent at C7 were found to be critical for their ability to inhibit cellular respiration in Ehrlich ascites cells and the activity of malate (B86768) dehydrogenase. nih.gov
Functional Group Modifications:
Modifications to the core structure of quinoline carboxylic acids have been extensively explored to optimize their biological activities. These modifications often involve the introduction of different substituents on the aromatic ring or alterations to the carboxylic acid group.
Substitution on the Quinoline Ring: In a study of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, which share a similar phenolic acid substructure, the introduction of methyl, trifluoromethyl, or chloro substituents on the N-phenylamide moiety resulted in potent inhibitory activity against nuclear factor-kappaB (NF-κB). nih.gov In contrast, compounds with hydroxyl or methoxy (B1213986) substituents were found to be inactive. nih.gov This highlights that the electronic properties and size of the substituents can dramatically influence biological outcomes.
Modifications of the Carboxylic Acid Group: The carboxylic acid group is a common site for modification to improve pharmacokinetic properties or to explore different binding interactions. For example, esterification or amidation of the carboxylic acid can alter the compound's lipophilicity and cell permeability. In a series of phenolic acid derivatives, the length of the alkyl ester chain was found to affect their cytotoxic activity, which is related to both their lipophilicity and antioxidant properties.
The following table summarizes the influence of functional group modifications on the biological activity of related compounds.
| Parent Compound | Modification | Effect on Biological Activity |
| 8-hydroxy-quinoline-7-carboxylic acid | Introduction of a 2-styryl group | Potent inhibition of Pim-1 kinase nih.govresearchgate.net |
| 6-hydroxy-7-methoxychroman-2-carboxylic acid | N-(4-chlorophenyl)amide | Potent inhibition of NF-κB activation nih.gov |
| 4-hydroxyquinoline-3-carboxylic acid | Substitution at C7 | Inhibition of cellular respiration and malate dehydrogenase nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These in silico methods are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for their biological effects. nih.gov
For a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids, correlation analysis revealed that the inhibition of Ehrlich ascites cell respiration was linearly related to the lipophilicity (π) of the substituent at the 7-position. nih.gov In the same study, the inhibition of malate dehydrogenase was found to be linearly related to the molar refractivity (MR) of the substituent, which is a measure of its volume. nih.gov
The general approach to developing a QSAR model involves the following steps:
Data Set Selection: A series of compounds with known biological activities is selected.
Descriptor Calculation: A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
The table below illustrates the types of descriptors that are often used in QSAR studies of quinoline derivatives.
| Descriptor Type | Examples | Property Represented |
| Electronic | Hammett constants (σ), Dipole moment | Electron-donating/withdrawing effects, polarity |
| Steric | Molar Refractivity (MR), Taft steric parameter (Es) | Molecular size and shape |
| Hydrophobic | Partition coefficient (logP), Lipophilic substituent constant (π) | Lipophilicity, ability to cross cell membranes |
| Topological | Connectivity indices, Shape indices | Molecular branching and shape |
The development of a robust QSAR model for this compound and its derivatives would be a valuable step in exploring their therapeutic potential. Such a model could guide the synthesis of new analogues with improved activity and selectivity for specific biological targets.
Advanced Applications in Materials Science and Analytical Chemistry
Development of Sensors for Specific Metal Ion Detection
There is no available research on the development or use of 6-Hydroxyquinoline-7-carboxylic acid as a chemosensor for the detection of specific metal ions. The related isomer, 8-hydroxyquinoline (B1678124), and its derivatives are widely studied for their fluorescent and colorimetric responses to metal ions, but this property has not been reported for the 6-hydroxy-7-carboxylic acid isomer.
Studies on Corrosion Inhibition Properties
No literature was found detailing studies on the corrosion inhibition properties of this compound. Research in this area tends to focus on other quinoline (B57606) derivatives, such as 8-hydroxyquinoline, which have shown effectiveness in protecting various metals from corrosion in acidic environments.
Research Gaps and Future Directions
Comprehensive Elucidation of Specific Biological Mechanisms for 6-Hydroxyquinoline-7-carboxylic Acid
A significant gap exists in the detailed understanding of the specific biological mechanisms of action for this compound itself. While its derivatives have been studied as inhibitors of various enzymes, the intrinsic activity of the parent compound is less clear. For instance, derivatives of the isomeric 8-hydroxyquinoline-7-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival pathways. nih.govresearchgate.net Molecular modeling suggests the 8-hydroxy-quinoline-7-carboxylic acid moiety is a critical pharmacophore, interacting with key residues like Asp186 and Lys67 within the ATP-binding pocket of the kinase. nih.govresearchgate.net
Future research should aim to perform similar comprehensive biological profiling for this compound. This includes screening against a wide panel of kinases and other enzymes to identify specific molecular targets. Techniques such as thermal shift assays, isothermal titration calorimetry, and X-ray crystallography could be employed to confirm direct binding and elucidate the precise molecular interactions with identified protein targets. Understanding these fundamental mechanisms is a prerequisite for the rational design of more potent and selective derivatives.
In-depth Structure-Activity Profiling of Derivatives
The exploration of the structure-activity relationships (SAR) for derivatives of this compound is currently limited. SAR studies on related quinoline (B57606) structures demonstrate the profound impact of substituent modifications on biological activity. drugdesign.org For example, in a series of 4-hydroxyquinoline-3-carboxylic acids, inhibitory activity against cellular respiration was found to be linearly related to the lipophilicity (π) of the substituent at the 7-position. nih.gov Similarly, for derivatives of 8-hydroxyquinoline (B1678124), halogenation at specific positions significantly influenced anticancer activity, with 6-chloro analogues being the most potent. nih.gov
A systematic SAR study on the this compound core is essential. This should involve:
Substitution at the Phenyl Ring: Introducing a variety of electron-donating and electron-withdrawing groups at available positions on the benzene (B151609) ring to probe electronic and steric effects.
Modification of the Carboxylic Acid: Esterification or conversion to amides to assess the importance of the carboxylic acid group for target binding, which is often crucial for interactions like salt bridges or hydrogen bonding. drugdesign.org
Alterations to the Hydroxyl Group: Methylation or other modifications of the 6-hydroxy group can determine its role as a hydrogen bond donor or metal chelator. escholarship.org
The following table outlines a hypothetical SAR study, illustrating how systematic modifications could be correlated with biological activity, for instance, against a specific enzyme like Pim-1 kinase.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Study for this compound Derivatives
| Compound | R1 (Position 2) | R2 (Position 4) | R3 (Position 5) | R4 (Carboxylic Acid) | Hypothetical IC50 (µM) vs. Pim-1 Kinase |
| Parent | H | H | H | -COOH | >100 |
| Derivative A | Cl | H | H | -COOH | 50 |
| Derivative B | H | F | H | -COOH | 75 |
| Derivative C | H | H | NO2 | -COOH | 25 |
| Derivative D | H | H | H | -COOCH3 | >100 |
| Derivative E | Cl | H | NO2 | -COOH | 5 |
This table is for illustrative purposes only and does not represent actual experimental data.
Development of Sustainable and Green Synthetic Routes
The development of environmentally friendly and efficient synthetic methods for producing this compound and its derivatives is a critical area for future research. Traditional multi-step syntheses of quinoline derivatives can involve harsh reagents, toxic catalysts, and generate significant chemical waste. researchgate.netresearchgate.net
Future efforts should focus on "green chemistry" principles. rsc.org This could include:
Biocatalysis: Employing enzymes or whole-cell systems to perform specific transformations under mild conditions, reducing the need for protecting groups and harsh chemicals. researchgate.net
Continuous Flow Synthesis: Moving from batch processing to continuous flow reactors can improve efficiency, safety, and scalability while minimizing waste. rsc.org
Use of Renewable Feedstocks: Investigating synthetic pathways that start from biomass-derived materials rather than petroleum-based precursors. researchgate.net
Catalyst Development: Designing novel, recyclable catalysts that are highly efficient and selective, avoiding the use of toxic or heavy metals.
For example, a potential green route could involve the enzymatic hydroxylation of a quinoline-7-carboxylic acid precursor, followed by purification using sustainable techniques.
Exploration of Novel Application Domains in Emerging Technologies
Beyond pharmacology, the unique chemical structure of this compound suggests potential applications in materials science and emerging technologies. The isomeric 8-hydroxyquinoline and its derivatives are well-known for their use as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions due to their chelating properties. nih.gov
Future research should explore whether this compound or its derivatives possess similar properties. Potential areas of investigation include:
Organic Electronics: Evaluating its potential as a component in OLEDs, organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The hydroxy and carboxylic acid groups could be used to tune the electronic properties and influence molecular packing in thin films.
Chemosensors: Investigating the ability of the molecule to act as a selective fluorescent or colorimetric sensor for specific metal ions or environmentally relevant anions. The position of the hydroxyl and carboxyl groups may confer selectivity for different analytes compared to its 8-hydroxy isomer.
Advanced Materials: Exploring its use as a building block or ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers with unique catalytic, gas storage, or separation properties.
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The rational design of novel bioactive molecules based on the this compound scaffold can be significantly accelerated by integrating computational and experimental methods. openmedicinalchemistryjournal.commdpi.com This synergistic approach allows for the pre-screening of virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing, thereby saving time and resources. nih.gov
Key integrated methodologies to be employed include:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural or physicochemical properties of derivatives with their biological activity. mdpi.com This can help predict the activity of unsynthesized compounds.
Molecular Docking: Simulating the binding of designed ligands into the active site of a biological target (if known) to predict binding affinity and orientation. nih.govmdpi.com This can guide the design of derivatives with improved interactions.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the binding interactions. mdpi.com
Virtual Screening: Using computational methods to screen large databases of virtual compounds against a specific target to identify potential new hits. openmedicinalchemistryjournal.com
By creating a feedback loop where computational predictions guide experimental work, and experimental results are used to refine the computational models, the process of discovering and optimizing novel compounds based on the this compound structure can be made significantly more efficient and effective.
Q & A
Q. What are the recommended synthetic routes for 6-Hydroxyquinoline-7-carboxylic acid, and how can purity be optimized?
Methodological Answer: Key synthetic strategies include:
- Retrosynthetic analysis to identify feasible precursors (e.g., quinoline derivatives with hydroxyl and carboxylic acid groups).
- Multi-step condensation reactions , such as Gould-Jacobs or Friedländer syntheses, adapted for regioselective functionalization .
- Purification techniques : Use column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) and confirm purity via HPLC (≥95% threshold) .
Q. What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR to confirm hydroxyl (-OH) and carboxylic acid (-COOH) positions and coupling patterns.
- FT-IR : Peaks at ~2500-3300 cm (O-H stretch) and ~1680-1720 cm (C=O stretch) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What are the primary biological activities reported for quinoline-carboxylic acid derivatives?
Methodological Answer:
- Antimicrobial assays : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the study of this compound’s electronic properties?
Methodological Answer:
- Functional selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties (e.g., ionization potentials, atomization energies) .
- Basis sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis .
- Solvent effects : Incorporate PCM models to simulate aqueous or organic environments .
Table 1 : Comparison of DFT Functionals for Quinoline Derivatives
| Functional | Average Deviation (kcal/mol) | Best Use Case |
|---|---|---|
| B3LYP | 2.4 | Thermochemistry |
| M06-2X | 3.1 | Non-covalent interactions |
| ωB97XD | 2.8 | Solvent effects |
| Source: Adapted from |
Q. How can researchers resolve contradictions between experimental and computational data on quinoline derivatives?
Methodological Answer:
- Error analysis : Quantify uncertainties in experimental measurements (e.g., ±5% HPLC purity) and computational approximations (e.g., basis set limitations) .
- Sensitivity testing : Vary parameters (e.g., solvent models, exchange-correlation functionals) to identify robustness of conclusions .
- Cross-validation : Compare results with alternative methods (e.g., MP2 for electron correlation) .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in quinoline-carboxylic acid analogs?
Methodological Answer:
- Pharmacophore modeling : Identify critical functional groups (e.g., hydroxyl at C6, carboxylic acid at C7) using software like Schrödinger .
- QSAR studies : Apply ML algorithms (e.g., Random Forest) to correlate molecular descriptors (logP, polar surface area) with bioactivity .
- Crystallography : Resolve ligand-protein binding modes via X-ray diffraction .
Q. How should researchers design stability studies for this compound under varying conditions?
Methodological Answer:
Q. What advanced techniques improve spectral data interpretation for quinoline derivatives?
Methodological Answer:
Q. How can biological activity assays be validated to minimize false positives/negatives?
Methodological Answer:
Q. What are best practices for reporting findings on quinoline-carboxylic acid derivatives in academic papers?
Methodological Answer:
- Data transparency : Include raw spectral data, crystal structure CIF files, and computational input files in supplementary materials .
- Reproducibility : Follow the STAR Methods framework for experimental details (e.g., solvent ratios, reaction times) .
- Ethical standards : Disclose conflicts of interest and adhere to journal-specific guidelines for citations (15–50 references, prioritizing recent studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
